2-(piperidin-4-yl)-1H-indole
Overview
Description
2-(piperidin-4-yl)-1H-indole is a compound that features a piperidine ring attached to the fourth position of an indole moiety. This structural motif is found in various molecules that exhibit a range of biological activities, including inhibition of biogenic amine uptake, antagonism of chemokine receptors, and potential anti-tumor properties .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the asymmetric organocatalytic synthesis of bisindole-piperidine-amino acid hybrids is achieved using chiral phosphoric acid catalysts . Another example is the Leimgruber–Batcho indole synthesis, which was used to produce a key intermediate for a protein kinase C inhibitor . Additionally, the synthesis of spiro[indoline-3,4'-piperidin]-2-one derivatives involves anilide formation, N(1)-protection, and intramolecular cyclization under palladium catalysis .
Molecular Structure Analysis
The molecular structure of compounds containing the 2-(piperidin-4-yl)-1H-indole scaffold can be complex, with potential for multiple stereocenters and conformational isomers. The stereochemistry of such compounds is often determined using a combination of experimental and computational methods . X-ray crystallography is also used to elucidate the structure of related dispiro compounds, providing insights into their three-dimensional conformation .
Chemical Reactions Analysis
Compounds with the 2-(piperidin-4-yl)-1H-indole structure can participate in various chemical reactions. For example, they can be involved in tandem cyclizations to form spirocarbamates or react with azomethine ylides to yield dispiroindole derivatives . These reactions are often regioselective and can be optimized for better yields and selectivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(piperidin-4-yl)-1H-indole derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect their reactivity and interaction with biological targets. For instance, the introduction of an acidic moiety at the 1-position of the indole can alter the compound's in vitro profile, including its receptor selectivity and hERG channel inhibition . The solubility, stability, and crystallinity of these compounds can be tailored through synthetic modifications, which is crucial for their development as pharmaceutical agents .
Relevant Case Studies
Several case studies highlight the potential applications of 2-(piperidin-4-yl)-1H-indole derivatives. Indalpine, a selective inhibitor of neuronal 5-hydroxytryptamine uptake, has been selected for clinical studies due to its promising biochemical and behavioral profiles . In the realm of cancer research, dispiroindole derivatives have shown mild activity against various human tumor cell lines and considerable anti-inflammatory properties in vivo . Moreover, piperidine-4-yl-1H-indoles have been investigated as CC chemokine receptor-3 (CCR3) antagonists, with insights gained from receptor modeling to optimize their selectivity for rodent receptors .
Scientific Research Applications
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Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
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Synthesis of Schiff Bases
- Three new tetradentate NNNS Schiff bases derived from 2-(piperidin-4-yl)ethanamine were prepared in high yields .
- UV–Visible and FTIR spectroscopy were used to monitor the dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes .
- Structures of the derived Schiff bases were deduced by 1H and 13C NMR, FTIR, UV–Vis, MS, EA, EDS, and TG-derived physical measurements .
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Antimicrobial and Antioxidant Activity
- The in vitro antimicrobial activities of the three Schiff bases were evaluated against several types of bacteria by disk diffusion test using Gentamicin as the standard antibiotic .
- Schiff bases revealed good antioxidant activity by the DPPH method, and the IC50 values were compared to the Trolox standard .
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Pancreatic Lipase Inhibitors
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “2-(piperidin-4-yl)-1H-indole” and its derivatives may have potential applications in drug design and pharmaceutical research.
properties
IUPAC Name |
2-piperidin-4-yl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-4,9-10,14-15H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSRJRFKZHTCIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30538265 | |
Record name | 2-(Piperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30538265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(piperidin-4-yl)-1H-indole | |
CAS RN |
200714-50-7 | |
Record name | 2-(Piperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30538265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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